1. Direct Potency Comparison: Plasma Kallikrein-IN-2 Exhibits 67-Fold Higher Potency Than Feniralstat
Plasma kallikrein-IN-2 (IC50 = 0.1 nM) is 67-fold more potent than the selective inhibitor Feniralstat (IC50 = 6.7 nM) when tested against human plasma kallikrein in vitro . This difference in inhibitory potency is quantified under comparable biochemical assay conditions using purified enzyme preparations. Feniralstat, a pyrazole derivative, has an IC50 of 6.7 nM for human PKal, whereas Plasma kallikrein-IN-2 achieves an IC50 of 0.1 nM, indicating a significantly lower concentration requirement to achieve 50% enzyme inhibition .
| Evidence Dimension | Biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.1 nM |
| Comparator Or Baseline | Feniralstat (KVD-824): 6.7 nM |
| Quantified Difference | 67-fold greater potency |
| Conditions | Human plasma kallikrein (PKal) in vitro biochemical assay |
Why This Matters
Higher potency reduces the amount of compound required in experiments, minimizing off-target effects and cost per assay, while ensuring robust target engagement at lower concentrations.
